N-[2-(benzylcarbamoyl)phenyl]pyridine-3-carboxamide
Overview
Description
N-[2-(benzylcarbamoyl)phenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C20H17N3O2 and a molecular weight of 331.36788 g/mol . This compound is known for its unique structure, which includes a nicotinamide moiety linked to a benzylamino carbonyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-[2-(benzylcarbamoyl)phenyl]pyridine-3-carboxamide typically involves the reaction of nicotinic acid derivatives with benzylamine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-[2-(benzylcarbamoyl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel or rhodium catalysts.
Substitution: Substitution reactions often involve nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX).
Protection and Deprotection: Benzylamine groups can be protected using benzyl protecting groups and later deprotected using hydrogenolysis.
Scientific Research Applications
N-[2-(benzylcarbamoyl)phenyl]pyridine-3-carboxamide is used in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with nicotinamide-related pathways due to its structural similarity to nicotinamide .
Comparison with Similar Compounds
N-[2-(benzylcarbamoyl)phenyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
Nicotinamide: A simpler compound with similar biological activities.
Benzylamine derivatives: Compounds with similar benzylamine groups but different functional groups.
Other nicotinamide derivatives: Compounds with variations in the nicotinamide moiety or additional functional groups.
The uniqueness of this compound lies in its specific combination of benzylamino and nicotinamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(benzylcarbamoyl)phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(16-9-6-12-21-14-16)23-18-11-5-4-10-17(18)20(25)22-13-15-7-2-1-3-8-15/h1-12,14H,13H2,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMREPIROAQNGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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